4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Attachment of the Morpholinyl Group: The morpholinyl group is attached through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl groups in the morpholinyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or morpholinyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes or receptors.
Medicine: Potential therapeutic uses, such as in drug development.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide: can be compared with other piperidine carboxamides or morpholinyl derivatives.
Unique Features: Its specific substitution pattern and functional groups may confer unique biological or chemical properties.
List of Similar Compounds
- N-(3-methoxyphenyl)piperidine-1-carboxamide
- 4-(3,5-dioxomorpholin-4-yl)piperidine-1-carboxamide
- Other morpholinyl derivatives
For precise and detailed information, consulting scientific literature, patents, and specialized databases is recommended.
Properties
IUPAC Name |
4-(3,5-dioxomorpholin-4-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5/c1-24-14-4-2-3-12(9-14)18-17(23)19-7-5-13(6-8-19)20-15(21)10-25-11-16(20)22/h2-4,9,13H,5-8,10-11H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUSZVNCRGPYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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